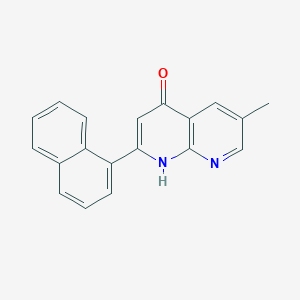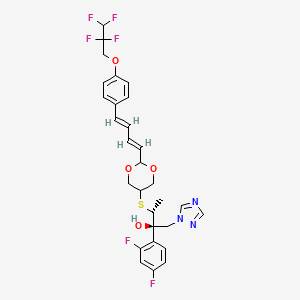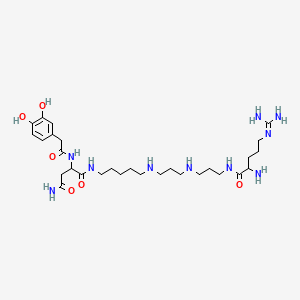
6-Methyl-2-(naphthalen-1-yl)-1,8-naphthyridin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin Analog 2 is a synthetic derivative of combretastatin, a natural compound isolated from the bark of the Combretum caffrum tree. Combretastatins are known for their potent antitumor properties, primarily due to their ability to inhibit tubulin polymerization, which disrupts the formation of microtubules necessary for cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Combretastatin Analog 2 typically involves the following steps:
Formation of the stilbene core: This is achieved through a Wittig reaction between a phosphonium salt and an aldehyde.
Functionalization: Introduction of various functional groups such as carboxylic acid, ester, or amide moieties to enhance the compound’s biological activity.
Industrial Production Methods
Industrial production of Combretastatin Analog 2 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Combretastatin Analog 2 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: Introduction of various substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various functionalized derivatives of Combretastatin Analog 2, which are often tested for their biological activity.
Scientific Research Applications
Combretastatin Analog 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its ability to disrupt microtubule formation and induce cell cycle arrest.
Medicine: Explored as a potential anticancer agent due to its potent antitumor properties.
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery
Mechanism of Action
Combretastatin Analog 2 exerts its effects by binding to the β-subunit of tubulin at the colchicine binding site. This binding inhibits tubulin polymerization, preventing the formation of microtubules necessary for cell division. As a result, the compound induces mitotic arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: The most well-known combretastatin with potent antitumor activity.
Combretastatin A-1: Another analog with similar properties but different functional groups.
Colchicine: A natural compound with a similar mechanism of action but different chemical structure.
Uniqueness
Combretastatin Analog 2 is unique due to its specific functional groups, which enhance its biological activity and selectivity. Compared to other combretastatins, it has shown improved stability and potency in preclinical studies .
Properties
Molecular Formula |
C19H14N2O |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
6-methyl-2-naphthalen-1-yl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C19H14N2O/c1-12-9-16-18(22)10-17(21-19(16)20-11-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,20,21,22) |
InChI Key |
KBQRHVUXLRZRAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=CC2=O)C3=CC=CC4=CC=CC=C43)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[4,3-d]pyrimidine deriv. 3r](/img/structure/B10785692.png)
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[4-(2-hydroxyethoxy)phenyl]-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B10785693.png)

![(4E,6E,8E,10Z,12Z,14E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-23,27,29,31,33,35,37-heptahydroxy-19-[4-hydroxy-1-methyl-6-[4-(methylamino)phenyl]-6-oxo-hexyl]-18-methyl-21,25-dioxo-20,39-dioxabicyclo[33.3.1]nonatriaconta-4,6,8,10,12,14,16-heptaene-38-carboxylic acid](/img/structure/B10785705.png)

![4-N-(3-bromophenyl)-7-N-[4-(dimethylamino)butyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B10785713.png)

![N-[5-[6-(cyclopentylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3,4-dimethylbenzamide](/img/structure/B10785721.png)
![(3R,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785725.png)
![9,13-dimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10785732.png)
![15-{[(6-Deoxy-2,3-di-O-methylhexopyranosyl)oxy]methyl}-16-ethyl-4-hydroxy-7-(2-hydroxyethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-6-yl 3,6-dideoxy-4-O-(2,6-dideoxy-3-C-methylhexopyranosyl)-3-(dimethylamino)hexopyranoside](/img/structure/B10785753.png)

![2-(2,4-Difluorophenyl)-3-[[2-[4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]buta-1,3-dienyl]-1,3-dioxan-5-yl]sulfanyl]-1-(1,2,4-triazol-1-yl)butan-2-ol](/img/structure/B10785763.png)

